2-(Benzyloxy)-1,3-difluoro-4-methoxybenzene
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Overview
Description
2-(Benzyloxy)-1,3-difluoro-4-methoxybenzene is an organic compound characterized by the presence of a benzyl ether group, two fluorine atoms, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-difluoro-4-methoxybenzene typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to ensure scalability and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the benzyloxy group or the aromatic ring, leading to various reduced products.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of benzoquinones.
Reduction: Formation of benzyl alcohols or reduced aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(Benzyloxy)-1,3-difluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-difluoro-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Utilized in the synthesis of hydroquinone derivatives.
Properties
Molecular Formula |
C14H12F2O2 |
---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
1,3-difluoro-4-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12F2O2/c1-17-12-8-7-11(15)14(13(12)16)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
PWECQNCAEPDXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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